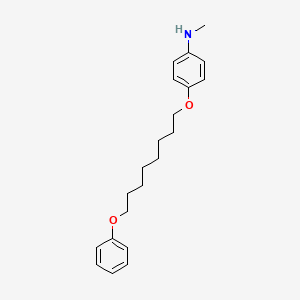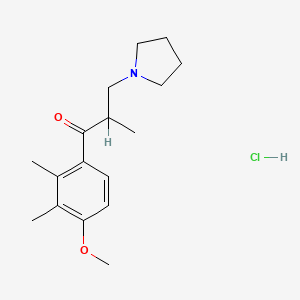
1-Propanone, 1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-, hydrochloride
Vue d'ensemble
Description
AD 2239 is a bioactive chemical.
Applications De Recherche Scientifique
Synthesis and Potential Applications
- Cytotoxic Agent Synthesis : Research has explored the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, including variants structurally related to the given compound, for potential use as potent cytotoxic agents. These compounds were synthesized using Mannich reactions, offering insights into optimizing reaction conditions for similar compounds (Mete, Gul, & Kazaz, 2007).
Chemical Structure and Analysis
- Spectroscopic Studies : Identification and structural analysis of similar compounds have been conducted using spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction methods. These studies provide a foundation for understanding the physical and chemical properties of related cathinone hydrochloride salts (Nycz, Paździorek, Małecki, & Szala, 2016).
Reaction Studies
- Mannich Condensation and Related Reactions : Studies have explored the Mannich condensation of similar compounds, including the synthesis of related propanones and the investigation of their subsequent reactions and transformations. This research contributes to the understanding of the chemical behavior and potential applications of such compounds in various fields (Chumak, Pavel', & Tilichenko, 1973).
Solid-State Characterization
- Characterization of Related Compounds : Investigations into the solid-state characterization of similar local anaesthetic drugs have been conducted, which can provide insights into the properties and potential pharmaceutical applications of related compounds (Schmidt, 2005).
Synthesis for Medical Applications
- Synthesis for Analgesic Drugs : The synthesis of central analgesics like tapentadol hydrochloride from related propanones demonstrates the potential of these compounds in the development of medical drugs. Such studies are crucial in understanding the synthesis pathways and their implications in pharmaceutical sciences (Li Yuhua, 2010).
Propriétés
Numéro CAS |
90852-27-0 |
|---|---|
Nom du produit |
1-Propanone, 1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-, hydrochloride |
Formule moléculaire |
C17H26ClNO2 |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-12(11-18-9-5-6-10-18)17(19)15-7-8-16(20-4)14(3)13(15)2;/h7-8,12H,5-6,9-11H2,1-4H3;1H |
Clé InChI |
QZZRTYDGEHAUFP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)OC)C(=O)C(C)CN2CCCC2.Cl |
SMILES canonique |
CC1=C(C=CC(=C1C)OC)C(=O)C(C)CN2CCCC2.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(2,3-dimethyl-4-methoxyphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone HCl 1-propanone, 1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-, hydrochloride AD 2239 AD-2239 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


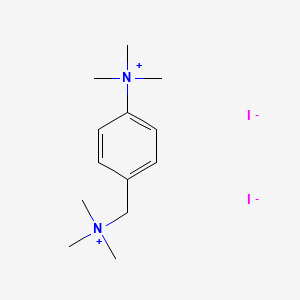
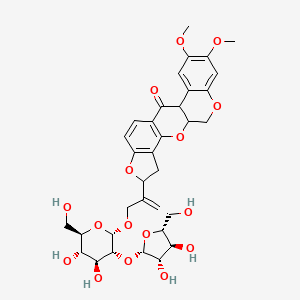
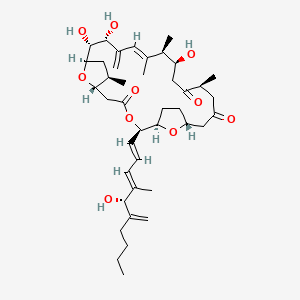
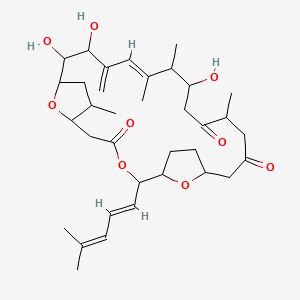
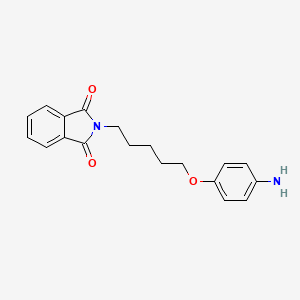
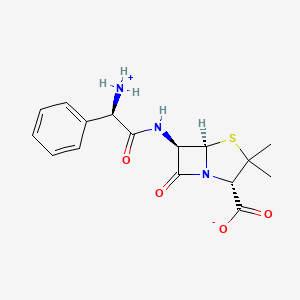
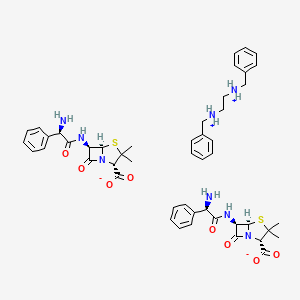
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
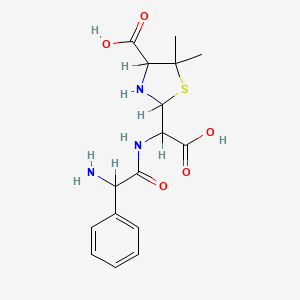
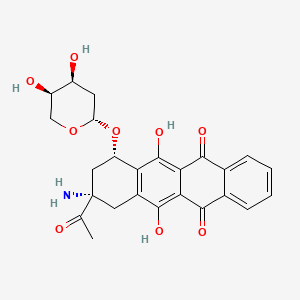
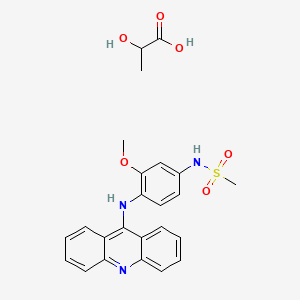
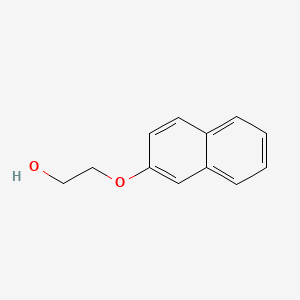
![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)
